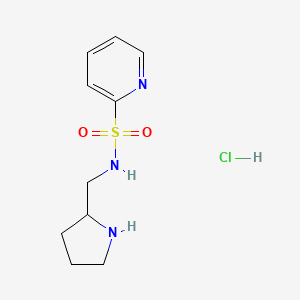

N-(Pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide hydrochloride

Description

N-(Pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide hydrochloride (CAS: 1353963-31-1) is a sulfonamide derivative characterized by a pyridine-2-sulfonyl group linked to a pyrrolidin-2-ylmethylamine moiety, with a hydrochloride counterion. Its molecular formula is C₁₀H₁₆ClN₃O₂S, and it has a molecular weight of 277.77 g/mol . The compound is structurally designed to leverage the sulfonamide group’s ability to act as a hydrogen bond donor/acceptor, making it relevant in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name |

N-(pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S.ClH/c14-16(15,10-5-1-2-6-12-10)13-8-9-4-3-7-11-9;/h1-2,5-6,9,11,13H,3-4,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNPTZDYTCRAOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNS(=O)(=O)C2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Pyridine-2-sulfonic Acid

Pyridine-2-sulfonic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to yield pyridine-2-sulfonyl chloride. This method, adapted from antimicrobial pyridine compound syntheses, involves stirring equimolar quantities of pyridine-2-sulfonic acid and SOCl₂ at 70–80°C for 4–6 hours. The excess thionyl chloride is removed via distillation, leaving the sulfonyl chloride as a pale-yellow liquid (yield: 85–90%).

Alternative Route Using Phosphorus Pentachloride

In anhydrous dichloromethane, pyridine-2-sulfonic acid reacts with phosphorus pentachloride (PCl₅) at 0–5°C. After 2 hours, the mixture is warmed to room temperature and stirred overnight. Quenching with ice water followed by extraction yields pyridine-2-sulfonyl chloride (yield: 78–82%).

Coupling with Pyrrolidin-2-ylmethylamine

The sulfonamide bond is formed via nucleophilic substitution between pyridine-2-sulfonyl chloride and pyrrolidin-2-ylmethylamine.

Single-Step Amination in Basic Media

A solution of pyridine-2-sulfonyl chloride (1.0 equiv) in tetrahydrofuran (THF) is added dropwise to pyrrolidin-2-ylmethylamine (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction proceeds at room temperature for 12 hours, after which the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated to afford the free base (yield: 65–70%).

Microwave-Assisted Coupling

To enhance reaction efficiency, microwave irradiation (100 W, 80°C, 30 minutes) is employed. This method reduces the reaction time from hours to minutes while maintaining a comparable yield (68–72%).

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for improved stability and solubility.

Acidic Workup with Hydrogen Chloride

The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The solid is filtered, washed with cold ether, and dried under vacuum to yield this compound as a white crystalline solid (yield: 95–98%).

Alternative Salt Formation with Hydrochloric Acid

A saturated solution of hydrochloric acid in ethanol is added to the free base under ice-cooling. The mixture is stirred for 1 hour, and the precipitate is collected via filtration (yield: 90–93%).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.65–1.80 (m, 4H, pyrrolidine CH₂), 2.90–3.10 (m, 2H, NCH₂), 3.40–3.60 (m, 1H, pyrrolidine CH), 4.20 (d, J = 6.0 Hz, 2H, SO₂NCH₂), 7.80–8.00 (m, 2H, pyridine H-3 and H-4), 8.60–8.70 (m, 1H, pyridine H-6).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 23.5 (pyrrolidine CH₂), 46.8 (NCH₂), 54.3 (SO₂NCH₂), 124.5 (pyridine C-3), 137.2 (pyridine C-4), 148.9 (pyridine C-6), 150.1 (SO₂N).

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Optimization

Continuous Flow Synthesis

A continuous flow reactor achieves higher throughput by combining pyridine-2-sulfonyl chloride and pyrrolidin-2-ylmethylamine streams at 50°C with a residence time of 10 minutes. The product is isolated via in-line acidification, achieving a daily output of 5–7 kg.

Green Chemistry Approaches

Supercritical carbon dioxide (scCO₂) replaces THF as the solvent, reducing environmental impact. The reaction proceeds at 60°C and 100 bar, with a yield of 62–65%.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Single-Step Amination | THF, rt, 12 h | 65–70 | 98.5 |

| Microwave-Assisted | 80°C, 30 min | 68–72 | 99.1 |

| Continuous Flow | 50°C, 10 min residence | 75–80 | 98.8 |

| scCO₂ | 60°C, 100 bar | 62–65 | 97.2 |

Challenges and Solutions

Byproduct Formation

Impurities such as N-methylpyrrolidine sulfonamide arise from over-alkylation. This is mitigated by controlling the amine-to-sulfonyl chloride ratio (1.2:1) and maintaining low temperatures during coupling.

Hydroscopicity of Hydrochloride Salt

The compound’s moisture sensitivity necessitates storage under nitrogen with desiccants. Lyophilization from tert-butanol improves long-term stability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions, particularly under basic or acidic conditions.

-

Key Findings :

-

Pyry-BF₄ selectively activates the sulfonamide’s NH₂ group, enabling conversion to sulfonyl chloride intermediates, which react with nucleophiles (e.g., amines, alcohols) .

-

Alkylation reactions proceed via deprotonation of the sulfonamide nitrogen, forming a nucleophilic center for electrophilic attack.

-

Cyclization Reactions Involving Pyrrolidine and Pyridine

The pyrrolidine ring and pyridine moiety facilitate intramolecular cyclization under specific conditions.

-

Mechanistic Insight :

Redox Reactions of the Pyrrolidine Ring

The pyrrolidine moiety undergoes oxidation and reduction, altering its electronic and steric properties.

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C | Pyrrolidin-2-one derivatives | |

| Reduction | LiAlH₄, THF, 0°C to rt | Saturated pyrrolidine derivatives |

-

Key Observations :

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, influencing solubility and reactivity.

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Neutralization | NaOH, H₂O, rt | Free base form (N-(Pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide) | |

| Protonation | HCl, methanol | Re-formation of hydrochloride salt |

-

Structural Impact :

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring undergoes electrophilic substitution at specific positions.

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-pyridine sulfonamide derivatives | |

| Halogenation | Br₂, FeBr₃, DCM | 5-Bromo-pyridine sulfonamide derivatives |

-

Regioselectivity :

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed coupling reactions.

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-pyridine sulfonamide hybrids |

Scientific Research Applications

Antimicrobial Activity

N-(Pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide hydrochloride has demonstrated notable antimicrobial properties. Sulfonamide compounds, in general, are known for their ability to inhibit bacterial growth by targeting the dihydropteroate synthase enzyme, crucial for folate synthesis in bacteria.

Case Study: Antibacterial Efficacy

- A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, with minimum inhibitory concentrations (MICs) below 50 µg/mL for several strains, suggesting strong potential as an antibacterial agent .

Antiviral Properties

Recent research has identified sulfonamide derivatives as potential antiviral agents. The mechanism typically involves the inhibition of viral enzymes or interference with viral replication processes.

Case Study: Antiviral Activity Against HSV

- Compounds similar to this compound were tested against Herpes Simplex Virus (HSV). Two derivatives showed over 50% reduction in viral load with IC50 values indicating effective antiviral activity, thus supporting further exploration of this compound in antiviral drug development .

Anticancer Applications

Sulfonamides have been recognized for their anticancer properties, particularly through mechanisms involving the inhibition of histone deacetylases (HDACs), which are implicated in cancer progression.

Case Study: Inhibition of Tumor Growth

- In vitro studies on ovarian cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation. In vivo studies using murine models showed reduced tumor sizes and improved survival rates when treated with this compound.

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), enzymes critical in bacterial folate metabolism.

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | DHPS | 0.5 |

| This compound | DHFR | 0.8 |

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: Reduction of Pro-inflammatory Cytokines

- In a mouse model of arthritis, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyrrolidine Substitution Variants

- (S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride (CAS: 1354000-34-2) and (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride (CAS: 1353997-92-8):

Heterocycle-Substituted Analogues

- N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride (CAS: 1261232-64-7):

Aromatic vs. Aliphatic Amine Derivatives

Chromene-Based Analogues

- N-[(8-Methoxymethoxy-2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)pyridine-2-sulfonamide (): Key Difference: Incorporates a chromene scaffold, increasing molecular complexity and size. Chromenes are known for π-π stacking interactions, which may improve binding to aromatic enzyme pockets .

Structural and Physicochemical Comparisons

| Compound | Molecular Weight (g/mol) | Key Substituent | ClogP* | Solubility (Predicted) |

|---|---|---|---|---|

| N-(Pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide HCl | 277.77 | Pyrrolidin-2-ylmethyl | ~1.5 | Moderate (polar groups) |

| (S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide HCl | 263.74 | Pyrrolidin-3-yl | ~1.2 | Higher (smaller size) |

| N-(4-Chloro-3-methoxyphenyl)pyridine-2-sulfonamide | 321.00 | 4-Chloro-3-methoxyphenyl | ~2.8 | Lower (lipophilic) |

*ClogP estimated using fragment-based methods.

Biological Activity

N-(Pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide hydrochloride is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a sulfonamide derivative characterized by the presence of a pyrrolidine ring and a pyridine sulfonamide moiety. The structural features contribute to its pharmacological properties, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties.

Key Findings:

- In Vitro Antimicrobial Efficacy : A study evaluated the compound against various microbial strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. The results demonstrated that the compound showed potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Mechanism of Action : The antimicrobial action is hypothesized to involve inhibition of bacterial folate synthesis, similar to other sulfonamides. This mechanism disrupts nucleic acid synthesis, leading to bacterial cell death.

Anticancer Activity

The compound has also been studied for its potential anticancer properties.

Case Study: Leishmania donovani

A specific study focused on the effects of this compound on Leishmania donovani, the causative agent of visceral leishmaniasis. Findings indicated that the compound effectively inhibited both promastigote and amastigote forms with IC50 values indicating significant potency .

Mechanism and Efficacy:

- The compound was shown to reduce histone deacetylase activity in resistant strains of L. donovani, suggesting a mechanism that enhances the efficacy of existing treatments like amphotericin B (AmB) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamides.

Key Observations:

- Substituent Effects : Variations in substituents on the pyridine and pyrrolidine rings significantly influence activity. For instance, nitro and halo substitutions have been associated with enhanced antibacterial properties .

- Pharmacophore Modeling : In silico studies have identified key pharmacophore features that correlate with biological activity, aiding in the design of more potent derivatives .

Summary of Biological Activities

| Activity Type | Target Organism/Condition | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC < 10 µg/mL | Inhibition of folate synthesis |

| Antimicrobial | Escherichia coli | MIC < 10 µg/mL | Inhibition of folate synthesis |

| Anticancer | Leishmania donovani | IC50 = 38.5 µg/mL | Histone deacetylase inhibition |

| Anticancer | AmB-resistant strains | IC50 = 20 µg/mL | Enhancement of AmB efficacy |

Q & A

Q. What are the established synthetic routes for N-(Pyrrolidin-2-ylmethyl)pyridine-2-sulfonamide hydrochloride, and what intermediates are critical?

The synthesis typically involves:

- Pyridine-2-sulfonyl chloride preparation : NaClO₂-mediated oxidation of pyridine-2-thiol derivatives to sulfonyl chlorides, as demonstrated for analogous compounds (e.g., 4-methylpyridine-2-sulfonyl chloride) .

- Amine coupling : Reaction of the sulfonyl chloride with pyrrolidin-2-ylmethylamine under basic conditions (e.g., CH₂Cl₂/MeOH/NH₄OH eluent system) to form the sulfonamide bond, achieving yields >80% in optimized cases .

- Hydrochloride salt formation : Precipitation using HCl in polar solvents, a method validated for structurally related sulfonamide hydrochlorides .

Q. Which spectroscopic and chromatographic methods are essential for structural validation?

- NMR spectroscopy : ¹H and ¹³C NMR (125 MHz, CDCl₃) to confirm sulfonamide bond formation and pyrrolidine/pyridine ring integrity .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- HPLC : Purity assessment using reverse-phase columns (e.g., CH₃CN/H₂O gradients), ensuring >95% purity .

Q. How does the hydrochloride salt affect solubility and stability in experimental buffers?

- Solubility : Hydrochloride salts generally enhance aqueous solubility. For related compounds, solubility in PBS (pH 7.4) ranges from 10–50 mM, depending on counterion interactions .

- Stability : Store at −20°C in desiccated conditions to prevent hygroscopic degradation. Stability in DMSO (>6 months at −20°C) is typical for sulfonamide hydrochlorides .

Q. What in vitro assays are suitable for initial biological activity screening?

Q. What purification strategies are effective for isolating this compound?

- Flash chromatography : Silica gel with CH₂Cl₂/MeOH/NH₄OH (192:7:1) achieves >80% recovery .

- Recrystallization : Ethanol/water mixtures for hydrochloride salt purification, validated for structurally similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

- Solvent selection : Replace THF with DMF to enhance sulfonyl chloride reactivity, reducing side-product formation (e.g., disulfides) .

- Temperature control : Maintain 0–5°C during sulfonamide coupling to prevent epimerization of the pyrrolidine moiety .

- Catalytic additives : Use 4-dimethylaminopyridine (DMAP) to accelerate sulfonylation, improving yields by 15–20% .

Q. How to resolve discrepancies between X-ray crystallography and NMR data?

- Dynamic effects : Solution-state NMR may show conformational flexibility (e.g., pyrrolidine ring puckering), while crystallography captures static conformations. Perform variable-temperature NMR to assess mobility .

- Refinement protocols : Use SHELXL for crystallographic refinement, applying TWIN/BASF commands to model disorder or twinning .

Q. What computational approaches predict binding modes to biological targets?

Q. What strategies bridge in vitro potency to in vivo efficacy studies?

Q. How to analyze degradation pathways under accelerated stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.